molecular formula C7H11NOS B1463508 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol CAS No. 89775-33-7

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol

Cat. No.: B1463508
CAS No.: 89775-33-7
M. Wt: 157.24 g/mol
InChI Key: FXZYEZVDLZPOPH-UHFFFAOYSA-N
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Description

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound with a molecular weight of 156.25 . It is also known as 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine . It is a primary alcohol and a member of 1,3-thiazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring attached to an ethan-1-ol group . The thiazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalytic Synthesis and Chemical Reactions

Thiazole derivatives are instrumental in catalytic synthesis processes. For example, the application of Yttria-Stabilized Zirconia (YSZ) in C1 chemistry reactions, including synthesis gas-related reactions, demonstrates the role of catalytic processes in enhancing the production of industrial chemicals such as acetic acid, dimethyl ether, and alcohol. The catalytic process aims to reduce the high-energy barrier of reactions and achieve selective catalysis on the catalyst surface, indicating the critical role of catalysts in chemical synthesis (Indarto et al., 2008).

Organic Semiconductor Applications

Compounds with thiazole and similar heterocyclic structures are being explored for their potential in organic semiconductor applications. The BODIPY platform, for instance, has been highlighted for its applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors indicate their potential as 'metal-free' infrared emitters, underscoring the rapid development in organic optoelectronics (Squeo & Pasini, 2020).

Solvent Interactions and Molecular Stability

Dimethyl sulfoxide (DMSO), a compound related to the solvent properties of "1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol", is widely recognized for its role in affecting the stability and dynamics of biomembranes. Its interactions with cell membranes, particularly with lipid components, are critical for its functions as a cryoprotectant, cell fusogen, and permeability-enhancing agent. This highlights the importance of solvent interactions in biological systems and the potential of thiazole derivatives in modulating membrane structure and stability (Yu & Quinn, 1998).

Environmental and Energy Applications

The use of dimethyl ether (DME) as an alternative fuel in compression ignition engines is another area where related chemical compounds are making a significant impact. DME's characteristics, such as low emissions and superior atomization compared to conventional diesel, along with its production involving catalytic processes, underscore the environmental and energy-related applications of thiazole derivatives and similar compounds (Park & Lee, 2014).

Safety and Hazards

The safety information for 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol indicates that it is classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Biochemical Analysis

Biochemical Properties

1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as oxidoreductases and transferases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may have minimal or no observable effects on the animals . As the dosage increases, this compound can exhibit threshold effects, leading to significant changes in physiological and biochemical parameters . High doses of this compound may result in toxic or adverse effects, including organ damage and alterations in metabolic processes . Therefore, careful consideration of dosage is essential when conducting studies involving this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux of this compound can be influenced by factors such as enzyme expression levels and the availability of cofactors . Additionally, this compound can affect the levels of other metabolites in the cell, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions can affect the bioavailability and activity of this compound in different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments that can modulate its interactions with biomolecules .

Properties

IUPAC Name

1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYEZVDLZPOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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